molecular formula C5H6ClF6N B1448198 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride CAS No. 1432680-97-1

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride

Cat. No. B1448198
M. Wt: 229.55 g/mol
InChI Key: NUXVFJQCWISILA-UHFFFAOYSA-N
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Description

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride, also known as HFP-HCl, is a chemical compound that is commonly used in scientific experiments. Its IUPAC name is 3,3,4,4,5,5-hexafluoropiperidine hydrochloride .


Molecular Structure Analysis

The molecular formula of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride is C5H6ClF6N . The InChI code is 1S/C5H5F6N.ClH/c6-3(7)1-12-2-4(8,9)5(3,10)11;/h12H,1-2H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride is 229.55 g/mol . It is a powder and should be stored at 4 degrees Celsius .

Scientific Research Applications

Liquid Crystal Synthesis and Properties

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride has been identified as a terminal group in the synthesis of novel ester liquid crystals. These compounds are known for their broad mesomorphic phase range and good thermal stability. The modification of structures by altering terminal N-heterocycles, lateral fluorine substituent on the benzene ring, and the cyclohexane ring count in the molecules significantly affects the liquid crystal's properties. Specifically, compounds with 3,3,4,4,5,5-hexafluoropiperidine as a terminal group exhibited improved oxidation resistance and thermal stability, making them potent materials for various applications in displays and other devices where liquid crystals are used (Hong et al., 2014), (Zhu et al., 2015).

Safety And Hazards

The safety information available indicates that 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride should be handled with caution. The signal word for this compound is "Warning" .

properties

IUPAC Name

3,3,4,4,5,5-hexafluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F6N.ClH/c6-3(7)1-12-2-4(8,9)5(3,10)11;/h12H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXVFJQCWISILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)(F)F)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride

CAS RN

1432680-97-1
Record name 3,3,4,4,5,5-hexafluoropiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride
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3,3,4,4,5,5-Hexafluoropiperidine hydrochloride
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3,3,4,4,5,5-Hexafluoropiperidine hydrochloride
Reactant of Route 4
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride
Reactant of Route 5
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride
Reactant of Route 6
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride

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